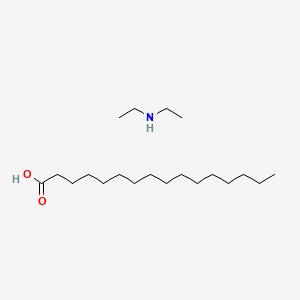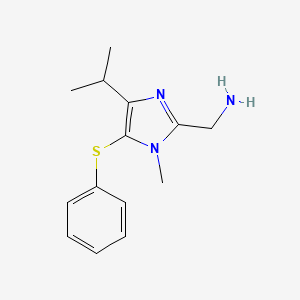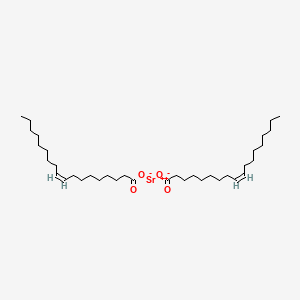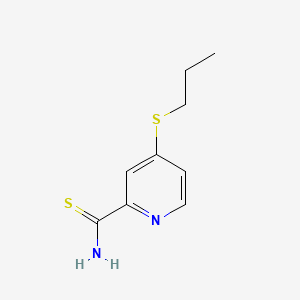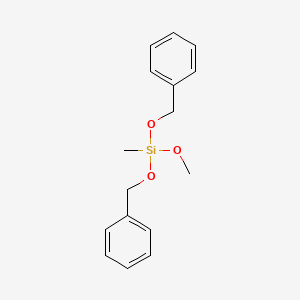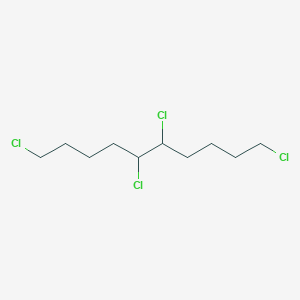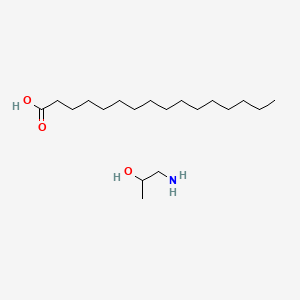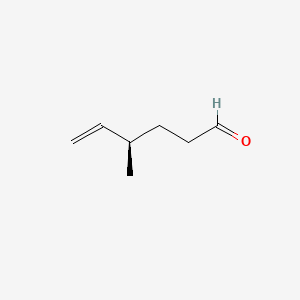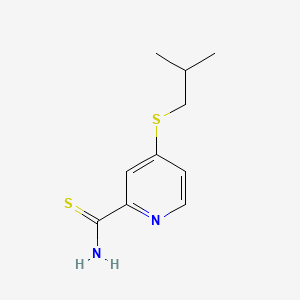
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with an additional 4-((2-methylpropyl)thio) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarbothioamide with 2-methylpropylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbothioamide: Lacks the 4-((2-methylpropyl)thio) substituent.
4-((2-methylpropyl)thio)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is unique due to the presence of both the pyridinecarbothioamide and the 4-((2-methylpropyl)thio) substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
186044-59-7 |
|---|---|
Molekularformel |
C10H14N2S2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
4-(2-methylpropylsulfanyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-7(2)6-14-8-3-4-12-9(5-8)10(11)13/h3-5,7H,6H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
RNLSMNZQGLHZCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC(=NC=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


